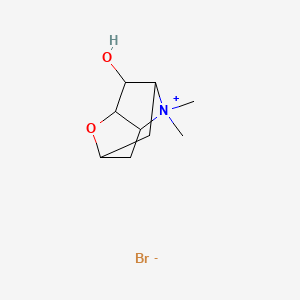

Scopoline Methobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scopoline Methobromide, also known as scopolamine methobromide, is a quaternary ammonium salt resulting from the reaction of the amino group of scopolamine with methyl bromide. It is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. This compound is used in various medical applications, including the treatment of peptic ulcers, nausea, vomiting, and motion sickness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Scopoline Methobromide is synthesized by reacting scopolamine with methyl bromide. The reaction involves the methylation of the amino group in scopolamine, resulting in the formation of the quaternary ammonium salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of scopolamine, followed by its reaction with methyl bromide. The product is then purified and crystallized to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Scopoline Methobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction conditions typically involve moderate temperatures and controlled pH levels.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions can result in the formation of scopolamine and methanol.

Hydrolysis: The major products include scopolamine and methyl bromide.

Wissenschaftliche Forschungsanwendungen

Scopoline Methobromide has various scientific research applications, including:

Chemistry: Used as a reagent in studying the binding characteristics of muscarinic cholinergic receptors.

Biology: Employed in research on neurotransmission and the effects of muscarinic antagonists.

Medicine: Utilized in the treatment of peptic ulcers, nausea, vomiting, and motion sickness. It is also used to study the pharmacological effects of muscarinic antagonists.

Industry: Applied in the production of pharmaceuticals and as a reference standard in analytical chemistry

Wirkmechanismus

Scopoline Methobromide acts as a muscarinic antagonist by blocking the muscarinic acetylcholine receptors. This action prevents the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. The compound interferes with the communication between the vestibular system and the vomiting center in the brain, thereby preventing nausea and vomiting. It also reduces gastric secretion and inhibits gastrointestinal motility .

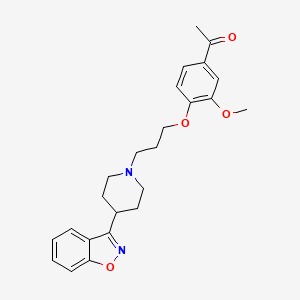

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Scopolamine: A natural tropane alkaloid with similar anticholinergic properties but differs in its solubility and usage.

Hyoscine Butylbromide: A derivative of scopolamine used for gastrointestinal spasms and motion sickness.

Methscopolamine: A methylated derivative of scopolamine with similar pharmacological effects

Uniqueness

Scopoline Methobromide is unique due to its quaternary ammonium structure, which enhances its stability and solubility compared to its parent compound, scopolamine. This structural modification allows for more effective therapeutic applications, particularly in treating motion sickness and gastrointestinal disorders .

Eigenschaften

IUPAC Name |

6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPJGZLQZCTDIY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)

![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)